![molecular formula C27H26N2O6 B556971 (3R)-3-{[(苄氧基)羰基]氨基}-4-({[(9H-芴-9-基)甲氧基]羰基}氨基)丁酸 CAS No. 349547-09-7](/img/structure/B556971.png)

(3R)-3-{[(苄氧基)羰基]氨基}-4-({[(9H-芴-9-基)甲氧基]羰基}氨基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

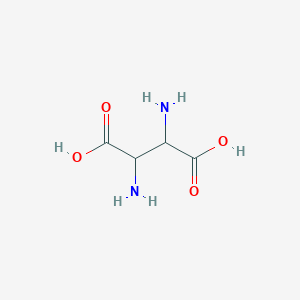

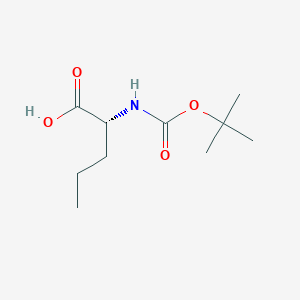

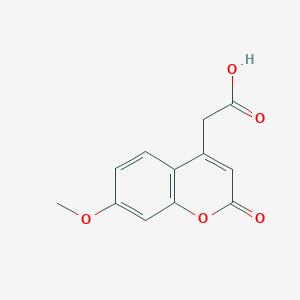

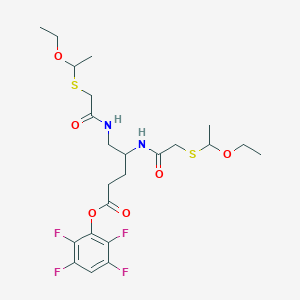

(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474,52 g/mole. The purity is usually 95%.

BenchChem offers high-quality (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物质衍生化学品在药物合成中的应用

生物质衍生的乙酰丙酸及其衍生物在药物合成中显示出显著的前景,突出了使用复杂有机化合物作为药物原料的潜力。这些衍生物可以合成多种增值化学品,表明类似的化合物也可能作为药物开发中的通用中间体 (Zhang 等,2021)。

羧酸在生物活性中的作用

对天然羧酸的研究揭示了它们在生物活性中的作用,如抗氧化、抗菌和细胞毒活性。这强调了复杂有机分子(包括具有羧酸基团的分子)在开发治疗剂和了解其作用机制中的潜力 (Godlewska-Żyłkiewicz 等,2020)。

氨基酸衍生物在药学中的应用

环状 β-氨基酸衍生物在药物研究中的合成和应用表明了氨基酸及其衍生物在药学中的关键作用。这些化合物作为开发新治疗剂的构建模块,指出了复杂氨基酸衍生物在药物发现中的重要性 (Kiss 等,2018)。

量子点功能化策略

使用氨基酸对量子点进行功能化以增强电子和光学性质,说明了有机化学和纳米技术的交叉。这表明复杂的有机分子可以通过功能化,为材料科学和工程应用的进步做出贡献 (Ravi 等,2021)。

羧酸对生物催化剂的抑制

了解羧酸对生物催化剂的抑制机制,可以深入了解复杂有机分子与微生物系统之间的相互作用。这一知识对于代谢工程和提高微生物生产工艺的效率至关重要 (Jarboe 等,2013)。

作用机制

Target of Action

Z-Dbu(Fmoc) ®, also known as (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, Z-beta-Dab(Fmoc)-OH, or (3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids that are being linked together to form peptides .

Mode of Action

The compound acts as a protective group for the amino groups during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed rapidly by base . This allows for the selective deprotection of the amino group, enabling it to react with the carboxyl group of another amino acid to form a peptide bond .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . During SPPS, the Fmoc group is removed, unmasking the amino functionality on the peptidyl resin . This allows for the coupling of an Nα-protected amino acid to the freshly exposed amine . The compound’s role in this pathway is essential for the successful assembly of peptides .

Pharmacokinetics

The Fmoc group can be removed rapidly, which enhances the efficiency of the peptide synthesis process .

Result of Action

The removal of the Fmoc group from Z-Dbu(Fmoc) ® results in the exposure of the amino group, which can then participate in peptide bond formation . This leads to the successful assembly of peptides, including ones of significant size and complexity .

Action Environment

The action of Z-Dbu(Fmoc) ® can be influenced by various environmental factors. For instance, the efficiency of Fmoc removal can be affected by the choice of base used in the deprotection step . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and the overall efficiency of the peptide synthesis process .

属性

IUPAC Name |

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBVOVLCIBZKIQ-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583448 |

Source

|

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

CAS RN |

349547-09-7 |

Source

|

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)